molecular formula C16H22N4O B5677102 N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide

N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide

Cat. No.: B5677102
M. Wt: 286.37 g/mol
InChI Key: LCKAMIDJYNJSIA-UHFFFAOYSA-N
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Description

N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, where the ethyl chain acts as a linker. The final step involves the attachment of the propionamide group through amidation reactions, often using reagents like propionyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to ensure the scalability of the process while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-15(21)18-16-17-13-7-3-4-8-14(13)20(16)12-11-19-9-5-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKAMIDJYNJSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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